2-HBA

Description

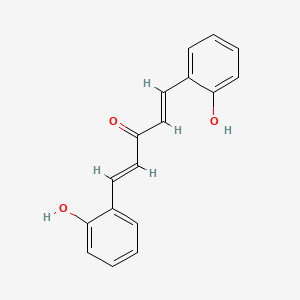

Structure

3D Structure

Properties

IUPAC Name |

(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVAHBUBGBLIEY-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-52-9 | |

| Record name | Bis(2-hydroxybenzal)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Metabolic Crossroads of 2-Hydroxybutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate (α-HB), has emerged from the background of intermediary metabolism to become a significant biomarker and a molecule of interest in the study of metabolic diseases.[1][2] Once considered merely a byproduct of amino acid catabolism, recent evidence has illuminated its role as an early indicator of insulin resistance, oxidative stress, and altered energy substrate utilization.[2][3] This technical guide provides an in-depth exploration of the function of 2-hydroxybutyric acid in metabolism, consolidating key quantitative data, detailing experimental protocols for its analysis, and visualizing the intricate biochemical pathways in which it participates.

Core Functions and Metabolic Significance

2-Hydroxybutyric acid is intrinsically linked to several pivotal metabolic pathways, primarily originating from the catabolism of the amino acids L-threonine and L-methionine.[4] Its production is also a consequence of the hepatic synthesis of glutathione, a critical endogenous antioxidant.[2] Under conditions of metabolic stress, such as insulin resistance or increased detoxification demands, the flux through these pathways is altered, leading to an accumulation of 2-HB.[1][2]

The key metabolic roles and associations of 2-hydroxybutyric acid include:

-

Early Biomarker of Insulin Resistance: Elevated plasma levels of 2-HB have been identified as one of the earliest detectable markers of insulin resistance, preceding the onset of hyperglycemia.[2][5] This makes it a valuable tool for identifying at-risk individuals and for monitoring the efficacy of therapeutic interventions.[6]

-

Indicator of Oxidative Stress: The biosynthesis of 2-HB is closely tied to the transsulfuration pathway, which is upregulated to produce cysteine for glutathione synthesis in response to oxidative stress.[2][7] Consequently, increased 2-HB levels can reflect a heightened state of oxidative stress.

-

Reporter of Altered Fuel Metabolism: The production of 2-HB from its precursor, α-ketobutyrate, is catalyzed by lactate dehydrogenase in a reaction that is dependent on the NADH/NAD+ ratio.[8] An elevated NADH/NAD+ ratio, often a result of increased fatty acid oxidation, promotes the formation of 2-HB.[8] This positions 2-HB as a sensor for shifts in cellular redox state and fuel source preference.

-

Regulator of Muscular Fatigue: Recent studies suggest that 2-HB may function as a feedback signal in skeletal muscle during exercise.[1] It has been shown to inhibit branched-chain aminotransferase (BCAT) enzymes, leading to a cascade of events involving SIRT4 that ultimately enhances oxidative capacity.[1]

Quantitative Data Summary

The following tables summarize quantitative data on 2-hydroxybutyric acid from key studies, providing a comparative overview of its levels in different physiological and pathological states.

| Population | Condition | 2-Hydroxybutyric Acid Concentration (µg/mL) | Key Findings | Reference |

| Nondiabetic Subjects | Insulin Sensitive | Median: 3.3 (IQR: 2.7-4.1) | Lower 2-HB levels are associated with higher insulin sensitivity. | [2] |

| Nondiabetic Subjects | Insulin Resistant | Median: 4.2 (IQR: 3.4-5.2) | Higher 2-HB levels are associated with lower insulin sensitivity. | [2] |

| Nondiabetic Subjects | Normal Glucose Tolerance (NGT) | Mean ± SD: 3.8 ± 1.2 | [6] | |

| Nondiabetic Subjects | Impaired Glucose Tolerance (IGT) | Mean ± SD: 4.5 ± 1.5 | 2-HB levels are elevated in individuals with IGT. | [6] |

| Nondiabetic Subjects | Impaired Fasting Glucose (IFG) | Mean ± SD: 4.3 ± 1.4 | 2-HB levels are elevated in individuals with IFG. | [6] |

Table 1: Plasma 2-Hydroxybutyric Acid Concentrations in Relation to Insulin Sensitivity and Glucose Tolerance.

| Parameter | Value | Description | Reference |

| Diagnostic Cut-off for Insulin Resistance | 5 µg/mL | An α-HB value of 5 µg/ml was found to best separate insulin resistant from insulin sensitive subjects.[5] | [2] |

| Correlation with Insulin Sensitivity (MFFM) | r = -0.45 (p < 0.0001) | A significant negative correlation exists between plasma 2-HB concentrations and the rate of insulin-stimulated glucose disposal (MFFM). | [2] |

Table 2: Key Quantitative Parameters for 2-Hydroxybutyric Acid as a Biomarker.

Experimental Protocols

Accurate quantification of 2-hydroxybutyric acid is crucial for its application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Protocol 1: Quantification of 2-Hydroxybutyric Acid in Human Serum by GC-MS

This protocol is based on a validated method employing microwave-assisted derivatization.[9][10]

1. Sample Preparation: a. To 300 µL of serum, add 30 µL of an internal standard solution (e.g., 1 mM 2-hydroxybutyrate-d3). b. Acidify the sample by adding 90 µL of 5 M HCl. c. Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate, vortexing, and centrifuging at 2500 x g for 10 minutes. d. Transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.

2. Derivatization: a. Reconstitute the dried extract in 80 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). b. Subject the sample to microwave irradiation at 800 W for 2 minutes to facilitate the formation of trimethylsilyl derivatives.

3. GC-MS Analysis: a. GC Column: Use a capillary column suitable for separating organic acids, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm internal diameter x 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate. c. Injection Mode: Splitless. d. Oven Temperature Program: i. Initial temperature of 100°C, hold for 2 minutes. ii. Ramp to 115°C at 15°C/minute. iii. Ramp to 300°C at 80°C/minute. iv. Hold at 300°C for 13 minutes. e. MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized 2-hydroxybutyric acid and the internal standard.

Protocol 2: Quantification of 2-Hydroxybutyric Acid in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices for organic acid analysis in biological fluids.[11][12]

1. Sample Preparation: a. To 10 µL of plasma, add 10 µL of an internal standard mix containing a known concentration of a stable isotope-labeled 2-hydroxybutyric acid (e.g., 2-hydroxybutyric-d3 acid). b. Add 30 µL of water and vortex. c. Precipitate proteins by adding 200 µL of ice-cold extraction solution (e.g., 50% methanol in water). d. Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes. e. Transfer 200 µL of the supernatant to a new tube and dry under a stream of nitrogen at room temperature. f. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 20% methanol in water with 0.002% formic acid).

2. LC-MS/MS Analysis: a. LC Column: A reverse-phase C18 column is typically used (e.g., 2.1 x 150 mm, 1.7 µm particle size). b. Mobile Phases: i. Mobile Phase A: Water with a small amount of acid (e.g., 0.0125% acetic acid or 0.1% formic acid). ii. Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile) with a small amount of acid. c. Gradient Elution: A gradient from low to high organic phase is used to separate the analytes. A typical run time is 6.5 minutes. d. MS/MS Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 2-hydroxybutyric acid and its internal standard.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involving 2-hydroxybutyric acid.

Caption: Biosynthesis of 2-Hydroxybutyric Acid.

References

- 1. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]

- 3. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 2-Hydroxybutyrate- mediated feedback loop regulates muscular fatigue [ouci.dntb.gov.ua]

- 5. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 8. (PDF) Α-Hydroxybutyrate Is an Early Biomarker of Insulin [research.amanote.com]

- 9. mdpi.com [mdpi.com]

- 10. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Hydroxybutyric Acid in Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), an organic acidalpha-hydroxybutyrate, is emerging as a significant early biomarker for insulin resistance (IR) and the subsequent development of type 2 diabetes (T2D).[1][2][3] Elevated levels of 2-HB are observed in individuals with impaired glucose tolerance and insulin resistance even before the clinical manifestation of hyperglycemia. This technical guide provides an in-depth analysis of the biochemical pathways involving 2-HB, its role as a biomarker, and the experimental methodologies used for its quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and targeting the metabolic dysregulation characterized by elevated 2-HB.

Biochemical Pathways and Link to Insulin Resistance

The elevation of 2-Hydroxybutyric acid in the context of insulin resistance is not an isolated event but rather a consequence of broader metabolic shifts, primarily increased oxidative stress and altered fatty acid metabolism.

Upregulation of the Threonine Catabolism and Glutathione Synthesis Pathways

Under normal physiological conditions, 2-HB is a byproduct of amino acid catabolism, specifically the breakdown of threonine and methionine, and is also generated during the synthesis of glutathione, a major intracellular antioxidant.[1] In states of insulin resistance, several factors contribute to the upregulation of these pathways and the consequent increase in 2-HB levels:

-

Increased Oxidative Stress: Insulin resistance is characterized by a state of chronic oxidative stress.[1] This leads to an increased demand for glutathione (GSH) to neutralize reactive oxygen species (ROS). The synthesis of GSH requires the amino acid cysteine. When cysteine availability is limited, the transsulfuration pathway is upregulated to produce cysteine from homocysteine. A key enzyme in this pathway, cystathionine beta-synthase, also generates α-ketobutyrate as a byproduct, which is then converted to 2-HB.

-

Increased Fatty Acid Oxidation: In insulin-resistant states, peripheral tissues exhibit reduced glucose uptake, leading to a compensatory increase in fatty acid oxidation for energy production. This process generates a high ratio of reduced nicotinamide adenine dinucleotide (NADH) to its oxidized form (NAD+). The elevated NADH/NAD+ ratio favors the reduction of α-ketobutyrate to 2-hydroxybutyrate by the enzyme lactate dehydrogenase (LDH).[1][2]

-

Threonine Catabolism: The catabolism of the amino acid L-threonine also produces α-ketobutyrate, which can then be converted to 2-HB.

The convergence of these metabolic perturbations in insulin resistance leads to a significant increase in the circulating and urinary concentrations of 2-HB, making it a reliable indicator of this pathological state.

References

An In-Depth Technical Guide to the 2-Hydroxybutyrate (2-HB) Metabolic Pathway and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyrate (2-HB), also known as alpha-hydroxybutyrate, is a small molecule metabolite that has garnered significant attention in the scientific community as a key indicator of metabolic stress, particularly in the context of insulin resistance and oxidative stress.[1][2] This technical guide provides a comprehensive overview of the 2-HB metabolic pathway, its intermediates, and its intricate relationship with cellular signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target metabolic diseases.

The 2-Hydroxybutyrate Metabolic Pathway

The production of 2-HB is intricately linked to amino acid catabolism and the cellular response to oxidative stress. It is not a primary energy-yielding substrate but rather a byproduct of specific metabolic routes that become pronounced under certain physiological or pathological conditions.

The primary precursor to 2-HB is α-ketobutyrate (alpha-ketobutyrate), which is generated from two main sources:

-

Threonine Catabolism: The amino acid L-threonine can be deaminated by the enzyme threonine dehydratase to produce α-ketobutyrate and ammonia.[2]

-

Methionine Catabolism and Glutathione Synthesis: During the transsulfuration pathway, L-methionine is converted to L-cysteine for glutathione (GSH) synthesis. A key enzyme in this pathway, cystathionine γ-lyase (CSE) , cleaves cystathionine to yield L-cysteine, ammonia, and α-ketobutyrate.[3]

Under conditions of oxidative stress, the demand for the antioxidant glutathione increases, leading to an upregulation of the transsulfuration pathway and consequently, an increased production of α-ketobutyrate.

Finally, α-ketobutyrate is reduced to 2-hydroxybutyrate by the enzyme lactate dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase , utilizing NADH as a cofactor.[2] An elevated NADH/NAD+ ratio, often associated with increased fatty acid oxidation and mitochondrial stress, favors this conversion.

The following diagram illustrates the core 2-HBA metabolic pathway:

References

2-Hydroxybutyric Acid in Different Biological Matrices: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is a small organic acid that has emerged as a significant biomarker for various metabolic states, most notably insulin resistance, oxidative stress, and impaired glucose tolerance.[1][2] Unlike its more commonly known isomer, beta-hydroxybutyrate (a ketone body), 2-HB is primarily a byproduct of amino acid metabolism and glutathione synthesis. Its levels in biological fluids can provide valuable insights into metabolic dysregulation, making it a focal point in clinical and pharmaceutical research. This guide provides a comprehensive overview of 2-HB in different biological matrices, including quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Quantitative Levels of 2-Hydroxybutyric Acid

The concentration of 2-hydroxybutyric acid varies across different biological matrices and is influenced by the metabolic state of the individual. The following tables summarize the quantitative data found in the literature for blood (serum/plasma), urine, saliva, and cerebrospinal fluid (CSF).

Table 1: Quantitative Levels of 2-Hydroxybutyric Acid in Human Biological Matrices

| Biological Matrix | Condition | Concentration Range | Notes |

| Serum/Plasma | Insulin Resistance/Impaired Glucose Tolerance | 0.500 - 40.0 µg/mL | This range was used for the quantitation of 2-HB in a study developing a metabolite-based test for insulin resistance.[3] |

| Healthy (Fasting) | Typically low, but specific ranges not consistently reported. | Elevated levels are associated with metabolic syndrome and type 2 diabetes.[4] | |

| Urine | Healthy Volunteers | 0.10 - 2.68 µg/mL | [5] |

| Diabetics | 0.14 - 124 µg/mL | Significantly elevated levels can be seen in uncontrolled diabetes.[5] | |

| Lactic Acidosis and Ketoacidosis | Up to 2.3 mmol/mmol creatinine | In these conditions, 2-HB is readily excreted in the urine, while blood levels may only be trace amounts.[6] | |

| Saliva | Healthy Volunteers | 0.7 - 6.5 µM | The concentration of 2-HB in saliva is relatively low, and it has been noted that its stability in saliva at room temperature is limited, with a significant decrease observed after four hours.[7] |

| Liver Cirrhosis | Significantly higher than healthy controls. | [7] | |

| Cerebrospinal Fluid (CSF) | Normal Adults | 40.0 ± 24.0 µM |

Metabolic and Signaling Pathways Involving 2-Hydroxybutyric Acid

The production of 2-hydroxybutyric acid is intricately linked to several key metabolic pathways, primarily the catabolism of the amino acid L-threonine and the synthesis of the major endogenous antioxidant, glutathione.

Threonine Catabolism

One of the primary sources of 2-HB is the breakdown of L-threonine. The enzyme threonine dehydratase catalyzes the conversion of L-threonine to α-ketobutyrate, which can then be reduced to 2-hydroxybutyrate.[8][9]

Glutathione Synthesis and Oxidative Stress

Under conditions of oxidative stress, there is an increased demand for glutathione (GSH) synthesis.[1][10] When the supply of cysteine, a precursor for GSH, becomes limited, homocysteine is diverted into the transsulfuration pathway to produce cysteine. A byproduct of this pathway is α-ketobutyrate, which is subsequently converted to 2-hydroxybutyrate, especially when the NADH/NAD+ ratio is elevated due to increased fatty acid oxidation.[1][4]

Experimental Protocols for the Analysis of 2-Hydroxybutyric Acid

The accurate quantification of 2-hydroxybutyric acid in biological matrices typically requires chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Proper sample preparation is critical for accurate analysis and involves the removal of interfering substances like proteins and the extraction of the analyte of interest.

-

Protein Precipitation: For serum, plasma, and CSF, a common first step is to precipitate proteins. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[11]

-

Liquid-Liquid Extraction (LLE): After protein precipitation, or directly for urine and saliva, LLE can be used to extract 2-HB. The sample is typically acidified (e.g., with HCl) and then extracted with an organic solvent like ethyl acetate.[12] The organic layer containing the 2-HB is then separated and dried.

-

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. Various SPE cartridges are available that can retain and then elute organic acids.[13]

Derivatization for GC-MS Analysis

2-Hydroxybutyric acid is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis. Derivatization is necessary to increase its volatility and thermal stability.[14] A common method is silylation.

-

Silylation: The dried extract is reconstituted in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[15] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a short period to convert the hydroxyl and carboxyl groups of 2-HB to their trimethylsilyl (TMS) derivatives.[15]

GC-MS and LC-MS/MS Analysis

GC-MS Protocol:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: A mid-polarity column such as a Phenomenex Zebron ZB-35 (30 m x 0.25 mm ID x 0.25 µm) is suitable.[16]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: Splitless injection of 1 µL of the derivatized sample.

-

Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 100°C at 15°C/min.

-

Ramp 2: Increase to 250°C at 25°C/min, hold for 5 minutes.[17]

-

-

Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized 2-HB and an internal standard (e.g., deuterated 2-HB). The quantifier ion for the BSTFA derivative of GHB (a related compound) is often m/z 233, with qualifier ions at m/z 234 and 235.[17] Similar ions would be selected for 2-HB.

LC-MS/MS Protocol:

-

Liquid Chromatograph: Waters ACQUITY UPLC or similar.

-

Column: A reversed-phase column like an Atlantis dC18 is often used.[18]

-

Mobile Phase: A gradient of methanol and water containing a small amount of formic acid is typically employed.[18]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-HB and its internal standard are monitored.

Experimental Workflow

The overall workflow for the analysis of 2-hydroxybutyric acid in a biological sample is summarized in the following diagram.

Conclusion

2-Hydroxybutyric acid is a valuable biomarker that provides a window into the metabolic health of an individual, with particular relevance to insulin resistance and oxidative stress. Its accurate quantification in various biological matrices is crucial for both clinical diagnostics and research in drug development. The methodologies outlined in this guide, from sample preparation to advanced analytical techniques, provide a robust framework for researchers and scientists to explore the role of 2-HB in health and disease. The continued investigation of this metabolite holds promise for the early detection and management of metabolic disorders.

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Hydroxybutyric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 10. Indicators of Detox: 2-Hydroxybutyric Acid — Great Plains Laboratory [mosaicdx.com]

- 11. phenomenex.com [phenomenex.com]

- 12. mdpi.com [mdpi.com]

- 13. Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. agilent.com [agilent.com]

- 16. biotage.com [biotage.com]

- 17. scispace.com [scispace.com]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Cellular Mechanisms Regulated by 2-Hydroxybutyrate (2-HBA)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the cellular mechanisms modulated by 2-hydroxybutyrate (2-HBA), a metabolite of emerging significance in metabolic health and disease. The guide details its impact on key signaling pathways, provides quantitative data on its effects, and outlines detailed experimental protocols for its study.

Introduction to 2-Hydroxybutyrate (this compound)

2-Hydroxybutyrate (this compound), also known as α-hydroxybutyrate, is a small hydroxy fatty acid that is increasingly recognized as a biomarker and a bioactive molecule. It is produced from the metabolism of α-ketobutyrate, which is generated from the catabolism of threonine and methionine, as well as from the pentose phosphate pathway. Under conditions of metabolic stress, such as insulin resistance and increased lipid oxidation, the production of this compound is elevated. While historically viewed as a mere metabolic byproduct, recent research has unveiled its role in regulating a variety of cellular processes, including gene expression, oxidative stress responses, and cellular signaling. This guide will delve into the core cellular mechanisms influenced by this compound.

Core Cellular Mechanisms Regulated by this compound

Histone Deacetylase (HDAC) Inhibition

A primary mechanism through which this compound exerts its effects is via the inhibition of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from histones. By inhibiting HDACs, this compound leads to an increase in histone acetylation, which in turn results in a more open chromatin structure, facilitating gene transcription. This epigenetic modification is a key mechanism by which this compound influences the expression of a wide range of genes involved in metabolism and cellular stress responses.

Modulation of Oxidative Stress

This compound has been shown to play a role in the cellular response to oxidative stress. It can enhance the expression of antioxidant genes, such as those regulated by the transcription factor FOXO3. By promoting the expression of these genes, this compound helps to mitigate the damaging effects of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Regulation of Metabolic Pathways

As a metabolic intermediate, this compound is intricately linked with cellular metabolism. It is a biomarker for insulin resistance and has been shown to influence glucose and lipid metabolism. Its production is elevated in states of metabolic dysregulation, and it may act as a signaling molecule to modulate metabolic pathways in response to nutrient availability and stress.

Quantitative Data on the Effects of this compound/β-HBA

The following tables summarize the quantitative effects of this compound and its isomer β-hydroxybutyrate (BHB) on various cellular parameters. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Effects of β-Hydroxybutyrate on Cell Proliferation and Viability

| Cell Line | Treatment | Concentration | Duration | Effect | Reference |

| INS-1 832/13 β-cells | β-Hydroxybutyrate | 10 mM | 48 h | 11% increase in proliferation | |

| INS-1 832/13 β-cells | β-Hydroxybutyrate | 10 mM | 48 h | 29% change in cell viability (Alamar Blue) | |

| INS-1 832/13 β-cells | β-Hydroxybutyrate | 10 mM | 48 h | 56% change in MTT absorption | |

| SW480 (colon cancer) | DL-3-hydroxybutyrate | 10-40 mM | 96 h | Inhibition of proliferation | |

| MCF7 (breast cancer) | β-Hydroxybutyrate | 3 mM, 10 mM | 96 h | Significant effect on viability and proliferation | |

| MDA-MB-231 (breast cancer) | β-Hydroxybutyrate | 3 mM, 10 mM | 96 h | Effects on colony formation | |

| HB2 (non-cancer breast) | β-Hydroxybutyrate | 3 mM, 10 mM | 96 h | No significant effect |

Table 2: Effects of β-Hydroxybutyrate on Gene and Protein Expression

| Cell Line/Tissue | Treatment | Concentration | Duration | Target | Effect | Reference |

| Rat myotubes | R-βOHB | 20 mM | 24 h | Gene expression | Modulated | |

| HMEC-1 | R-βOHB | 20 mM | 6 h | Gene expression | Modulated | |

| BV2 (microglial) | β-Hydroxybutyrate | 5 mM | 24 h | IL-17 | Modulated (with LPS) | |

| BV2 (microglial) | β-Hydroxybutyrate | 5 mM | 24 h | IL-10 | Modulated (with LPS) |

Signaling Pathways Modulated by this compound

HCAR2 (GPR109A) Signaling Pathway

This compound is an agonist for the G-protein coupled receptor HCAR2 (Hydroxycarboxylic Acid Receptor 2), also known as GPR109A. Activation of HCAR2 by this compound can lead to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is particularly relevant in adipocytes, where it can inhibit lipolysis.

The Emergence of a Metabolite: A Technical Guide to 2-Hydroxybutyric Acid

An In-Depth Exploration of the Discovery, History, and Significance of 2-Hydroxybutyric Acid for Researchers, Scientists, and Drug Development Professionals

Once an obscure metabolic byproduct, 2-hydroxybutyric acid (2-HB) has garnered significant attention in the scientific community. This organic acid, also known as α-hydroxybutyrate, has emerged as a key biomarker for early-stage insulin resistance, oxidative stress, and various metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, metabolic pathways, and analytical methodologies related to 2-hydroxybutyric acid, offering a valuable resource for researchers and clinicians in the fields of metabolism, diabetes, and drug development.

From Early Synthesis to a Modern Biomarker: A Historical Perspective

The journey of 2-hydroxybutyric acid began in the realm of organic chemistry. While the exact first synthesis is not definitively documented in readily available literature, its creation is rooted in the foundational principles of organic synthesis developed in the 19th century. The synthesis of α-hydroxy acids, in general, was an area of active investigation. One of the earliest methods for preparing α-hydroxy acids was through the cyanohydrin reaction, discovered in 1850, followed by hydrolysis. Another significant contribution was the work of Adolph Wurtz in the 1850s on the hydrolysis of α-halogenated acids. While a specific paper detailing the first synthesis of 2-hydroxybutyric acid is elusive, it is highly probable that it was first prepared using one of these classical methods.

For much of its history, 2-hydroxybutyric acid remained a compound of interest primarily to organic chemists. Its biological significance was not recognized until the mid-20th century with the advancement of analytical techniques that allowed for the detection of small molecules in biological fluids. Early studies in the 1970s noted its presence in the urine of patients with lactic acidosis and ketoacidosis. However, it was the advent of metabolomics in the early 2000s that truly propelled 2-hydroxybutyric acid into the spotlight. Groundbreaking studies identified it as an early and sensitive biomarker for insulin resistance, predating the clinical manifestations of type 2 diabetes. This discovery opened up new avenues for research into the pathophysiology of metabolic diseases and the development of novel diagnostic and therapeutic strategies.

The Metabolic Crossroads of 2-Hydroxybutyric Acid

2-Hydroxybutyric acid is not a direct component of any major metabolic pathway but rather a byproduct of several key cellular processes. Its production is intricately linked to amino acid catabolism and the cellular response to oxidative stress, primarily in the liver.

The primary precursor to 2-hydroxybutyric acid is α-ketobutyrate (2-ketobutyric acid). Increased flux through pathways that generate α-ketobutyrate leads to its accumulation and subsequent reduction to 2-hydroxybutyric acid by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH), a process that is favored by an increased NADH/NAD+ ratio.

Two main pathways contribute to the pool of α-ketobutyrate:

-

Catabolism of Threonine and Methionine: The breakdown of the amino acids L-threonine and L-methionine generates α-ketobutyrate as an intermediate. Under conditions of increased protein catabolism or specific dietary intakes, the flux through this pathway can increase.

-

Glutathione Synthesis and Oxidative Stress: The synthesis of the major intracellular antioxidant, glutathione (GSH), is a critical source of α-ketobutyrate. During periods of oxidative stress, the demand for GSH increases. The synthesis of cysteine, a building block of GSH, via the transsulfuration pathway involves the conversion of cystathionine to cysteine, releasing α-ketobutyrate as a byproduct.

The following diagram illustrates the central role of α-ketobutyrate in the production of 2-hydroxybutyric acid:

Quantitative Insights into 2-Hydroxybutyric Acid Levels

The concentration of 2-hydroxybutyric acid in biological fluids is a key indicator of metabolic status. The tables below summarize typical concentration ranges in healthy individuals and those with metabolic conditions. It is important to note that these values can vary depending on the analytical method used, and the specific population studied.

Table 1: Plasma/Serum Concentrations of 2-Hydroxybutyric Acid (μM)

| Population | Mean Concentration (μM) | Range (μM) | Reference |

| Healthy Controls | 25.3 | 15.7 - 40.8 | (PMID: 19850828) |

| Individuals with Impaired Glucose Tolerance | 31.6 | 19.8 - 50.4 | (PMID: 19850828) |

| Patients with Type 2 Diabetes | 37.8 | 23.6 - 60.5 | (PMID: 19850828) |

Table 2: Urinary Concentrations of 2-Hydroxybutyric Acid (μmol/mmol creatinine)

| Population | Median Concentration (μmol/mmol creatinine) | Interquartile Range (μmol/mmol creatinine) | Reference |

| Healthy Controls | 3.5 | 2.1 - 5.8 | (PMID: 23873950) |

| Individuals with Insulin Resistance | 4.8 | 3.2 - 7.1 | (PMID: 23873950) |

Analytical Methodologies for the Quantification of 2-Hydroxybutyric Acid

Accurate and precise measurement of 2-hydroxybutyric acid is crucial for its clinical and research applications. Several analytical techniques are employed, with mass spectrometry-based methods being the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the quantification of 2-hydroxybutyric acid. The protocol typically involves the following steps:

-

Sample Preparation: Plasma or urine samples are first deproteinized, often using a protein precipitation agent like acetonitrile or methanol.

-

Extraction: The organic acids, including 2-hydroxybutyric acid, are then extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

Derivatization: As 2-hydroxybutyric acid is not sufficiently volatile for GC analysis, a derivatization step is necessary. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a DB-5ms column). The separation is achieved based on the volatility and interaction of the analytes with the stationary phase. The eluting compounds are then introduced into a mass spectrometer for detection and quantification. Electron ionization (EI) is commonly used, and the instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized 2-hydroxybutyric acid.

The following diagram illustrates a typical GC-MS workflow for 2-hydroxybutyric acid analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative and often more direct method for the analysis of 2-hydroxybutyric acid, as it typically does not require derivatization.

-

Sample Preparation: Similar to GC-MS, sample preparation usually involves protein precipitation.

-

LC Separation: The sample is injected into a liquid chromatograph. Reversed-phase chromatography is commonly used, with a C18 column and a mobile phase consisting of an aqueous component (often with a formic acid additive for better ionization) and an organic component (e.g., acetonitrile or methanol). A gradient elution is typically employed to separate 2-hydroxybutyric acid from other matrix components.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of 2-hydroxybutyric acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method provides excellent sensitivity and minimizes interferences.

Enzymatic Assays

While less common for routine analysis, enzymatic assays for 2-hydroxybutyric acid can be developed. These assays are typically based on the activity of α-hydroxybutyrate dehydrogenase (HBDH). The reaction involves the oxidation of 2-hydroxybutyric acid to α-ketobutyrate with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Reaction: 2-Hydroxybutyric acid + NAD+ <-- (HBDH) --> α-Ketobutyrate + NADH + H+

Conclusion and Future Directions

2-Hydroxybutyric acid has transitioned from a chemical curiosity to a clinically relevant biomarker with significant potential to improve our understanding and management of metabolic diseases. Its role as an early indicator of insulin resistance and oxidative stress makes it a valuable tool for risk stratification and monitoring of therapeutic interventions. Future research will likely focus on further elucidating the complex regulatory mechanisms governing its production, its potential causal role in the development of metabolic dysfunction, and the development of rapid, point-of-care diagnostic tests. As our knowledge of this intriguing metabolite continues to grow, so too will its importance in both the research laboratory and the clinical setting.

Methodological & Application

Application Note: Quantification of 2-Hydroxybutyric Acid in Human Plasma by LC-MS/MS

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate (AHB), is an organic acid that serves as a key indicator of metabolic stress. Emerging research has identified 2-HB as an early biomarker for insulin resistance and the future development of type 2 diabetes.[1][2] Its levels in plasma are associated with alterations in lipid metabolism and oxidative stress. Accurate and precise quantification of 2-HB in plasma is crucial for clinical research aimed at understanding the pathophysiology of metabolic diseases and for the development of novel diagnostic and therapeutic strategies.

This application note presents a robust and sensitive method for the quantification of 2-Hydroxybutyric acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for biomarker analysis.

Experimental Protocol

This protocol provides a detailed methodology for the extraction and quantification of 2-Hydroxybutyric acid from human plasma samples.

Materials and Reagents

-

Analytes and Standards:

-

2-Hydroxybutyric acid (Sigma-Aldrich)

-

2-Hydroxybutyric acid-d3 (Isotopically labeled internal standard, IS)

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetic acid (ACS grade)[3]

-

Deionized water (18.2 MΩ·cm)

-

-

Plasma:

-

Human plasma with K2-EDTA as anticoagulant.

-

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of 2-Hydroxybutyric acid and 2-Hydroxybutyric acid-d3 in deionized water.

-

-

Working Standard Solutions:

-

Serially dilute the 2-Hydroxybutyric acid stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and QC samples.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the 2-Hydroxybutyric acid-d3 stock solution with acetonitrile.

-

-

Calibration Curve Standards and Quality Controls (QCs):

-

Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

-

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a system equipped with a binary pump and a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Waters Cortecs UPLC T3 (100 x 2.1 mm, 1.6 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.34 mL/min[3] |

| Injection Volume | 3 µL[3] |

| Column Temperature | 17.5 °C[3] |

| Run Time | 6.5 minutes[3] |

| Gradient | As described in the table below |

LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 0 |

| 0.5 | 10 |

| 1.9 | 20 |

| 2.0 | 30 |

| 3.0 | 90 |

| 4.0 | 90 |

| 4.1 | 0 |

| 6.5 | 0 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |

| Nebulizer Pressure | 7 bar[3] |

| Source Gas Flow | 165 L/H at 130 °C[3] |

| Desolvation Gas Flow | 700 L/H at 425 °C[3] |

| Capillary Voltage | 0.8 kV[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2-Hydroxybutyric acid | 103.0 | 57.0 (Quantifier) | 100 | 15 |

| 103.0 | 85.0 (Qualifier) | 100 | 10 | |

| 2-Hydroxybutyric acid-d3 (IS) | 106.0 | 60.0 | 100 | 15 |

Quantitative Data Summary

The performance of this method was evaluated based on its linearity, lower limit of quantification (LLOQ), accuracy, and precision. The following tables summarize the quantitative data obtained from a validation study.

Table 1: Linearity and LLOQ

| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |

| 2-Hydroxybutyric acid | 0.500 - 40.0[4] | 0.500 | > 0.999[3] |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=5) | Accuracy (%) |

| Low | 1.5 | < 5.5[4] | < 5.8[4] | 96.3 - 103[4] |

| Medium | 15 | < 5.5[4] | < 5.8[4] | 96.3 - 103[4] |

| High | 30 | < 5.5[4] | < 5.8[4] | 96.3 - 103[4] |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| 2-Hydroxybutyric acid | 85 - 115[3] |

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the quantification of 2-Hydroxybutyric acid in plasma.

Caption: Experimental workflow for 2-HB quantification.

Conclusion

This application note describes a highly sensitive and specific LC-MS/MS method for the quantification of 2-Hydroxybutyric acid in human plasma. The simple and rapid protein precipitation sample preparation protocol, combined with a robust and reproducible LC-MS/MS method, provides a reliable tool for clinical and research laboratories. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in studies investigating metabolic diseases.

References

- 1. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Method development workflow for quantifying protein biomarkers by hybrid LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Hydroxybutanoic Acid (2-HBA) Measurement in Urine

Introduction

2-Hydroxybutanoic acid (2-HBA), also known as alpha-hydroxybutyrate, is a small organic acid produced as a byproduct of several metabolic pathways, including the catabolism of the amino acids L-threonine and L-methionine, and the synthesis of glutathione.[1][2] Emerging evidence has highlighted this compound as a promising biomarker for monitoring oxidative stress and early-stage insulin resistance, conditions that are central to the pathophysiology of type 2 diabetes and other metabolic disorders.[1][3] Under conditions of oxidative stress, the demand for the antioxidant glutathione increases, leading to an upregulation of its synthesis and a concomitant increase in the production of this compound.[1] This application note provides detailed protocols for the quantitative measurement of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Clinical Significance

Elevated urinary concentrations of this compound are associated with several metabolic disturbances. It is considered an early indicator of insulin resistance, a key factor in the development of type 2 diabetes.[1] Increased levels can also signify heightened oxidative stress, lactic acidosis, and ketoacidosis.[1] Therefore, the accurate and precise measurement of urinary this compound can provide valuable insights for researchers, clinicians, and drug development professionals working in the areas of metabolic disease, oxidative stress, and related fields.

Data Presentation

The following tables summarize the expected urinary concentrations of this compound in healthy individuals and in individuals with diabetes, as well as the performance characteristics of the analytical methods described herein.

Table 1: Urinary 2-Hydroxybutanoic Acid (AHB) Concentrations in Healthy and Diabetic Individuals [4]

| Population | This compound (AHB) Concentration (μg/mL) |

| Healthy Volunteers | 0.10 - 2.68 |

| Diabetic Individuals | 0.14 - 124 |

Note: The data from the cited study refers to Alpha-Hydroxybutyric Acid (AHB), which is synonymous with 2-Hydroxybutanoic Acid (this compound). The wide range in diabetic individuals reflects varying degrees of metabolic control.

Table 2: Optimal and Reference Ranges for Urinary 2-Hydroxybutyric Acid

| Parameter | Value | Reference |

| Optimal Result | 0 - 2 mmol/mol creatinine | [5] |

| Reference Range | <1.24 mcg/mg creatinine | [1] |

Table 3: Performance Characteristics of the LC-MS/MS Method for a Related Analyte (GHB) [6]

| Parameter | Value |

| Linearity Range | 0.1 - 1 μg/mL |

| Limit of Detection (LOD) | 0.05 μg/mL |

| Limit of Quantification (LOQ) | 0.1 μg/mL |

Note: This data is for γ-hydroxybutyrate (GHB), a structurally similar compound, and provides an estimate of the performance that can be expected for a validated this compound method.

Signaling Pathway

The following diagram illustrates the metabolic pathway leading to the production of this compound and its connection to oxidative stress through the glutathione synthesis pathway.

Caption: Production of this compound from amino acid catabolism and its link to oxidative stress.

Experimental Protocols

This section provides detailed protocols for the quantification of this compound in urine samples using GC-MS and LC-MS/MS.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in urine samples.

Caption: A generalized workflow for the analysis of this compound in urine samples.

Sample Collection and Storage

-

Collection: Collect a mid-stream urine sample in a sterile container. First-morning void samples are often preferred for consistency.

-

Storage: Immediately after collection, aliquot the urine into polypropylene tubes and store at -20°C or lower until analysis to minimize degradation of metabolites. For long-term storage, -80°C is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the analysis of urinary organic acids.

a. Materials and Reagents

-

Urine samples

-

Internal Standard (IS): e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine.

-

Urease

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

b. Sample Preparation and Derivatization

-

Thaw urine samples at room temperature.

-

Centrifuge the samples at 1,500 x g for 10 minutes to remove any particulate matter.

-

To 1 mL of the urine supernatant, add the internal standard.

-

Add 50 µL of urease solution and incubate at 55°C for 20 minutes to remove urea.

-

Acidify the sample to a pH of approximately 1 with hydrochloric acid.

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 1,500 x g for 5 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Repeat the extraction step and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

For derivatization, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried extract.

-

Cap the vial tightly and incubate at 70°C for 30 minutes.

c. GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of this compound and the internal standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a general approach and should be optimized for the specific instrumentation used.

a. Materials and Reagents

-

Urine samples

-

Internal Standard (IS): e.g., a stable isotope-labeled this compound.

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system with a C18 reversed-phase column.

b. Sample Preparation

-

Thaw urine samples at room temperature.

-

Centrifuge the samples at 1,500 x g for 10 minutes.

-

Dilute the urine supernatant 1:10 with ultrapure water.

-

Add the internal standard to the diluted sample.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

c. LC-MS/MS Analysis

-

Injection: Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).

-

Gradient: A linear gradient from 2% to 98% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion of standards.

-

Conclusion

The provided protocols offer robust and reliable methods for the quantification of this compound in urine samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and desired throughput. Accurate measurement of urinary this compound can serve as a valuable tool for researchers and clinicians investigating metabolic disorders, oxidative stress, and related therapeutic interventions.

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. Construction of a synthetic metabolic pathway for biosynthesis of the non-natural methionine precursor 2,4-dihydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxybutyric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. A surrogate analyte-based LC-MS/MS method for the determination of γ-hydroxybutyrate (GHB) in human urine and variation of endogenous urinary concentrations of GHB - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2-Hydroxybutanoic Acid in Human Serum by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybutanoic acid (2-HBA), also known as α-hydroxybutyrate, is an organic acid emerging as a significant biomarker for several metabolic states. It is primarily produced in the liver during the catabolism of L-threonine and as a byproduct of glutathione synthesis, particularly under conditions of oxidative stress.[1][2] Circulating levels of this compound have been identified as an early indicator of insulin resistance, impaired glucose regulation, and type 2 diabetes mellitus.[1][3][4] Consequently, the accurate and precise quantification of this compound in biological matrices is of great interest for clinical research and drug development. This application note details a validated gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound in human serum.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in human serum, based on a validated microwave-assisted derivatization and GC-MS analysis.[4][5]

Materials and Reagents

-

2-Hydroxybutanoic acid sodium salt

-

2-Hydroxybutanoic acid-d3 (this compound-d3) internal standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

-

Ethyl acetate

-

Hydrochloric acid (5 M)

-

Nitrogen gas

-

Human serum samples

Sample Preparation

-

Internal Standard Spiking: To 300 µL of serum sample, calibrator, or quality control sample, add 30 µL of 1 mM this compound-d3 solution.

-

Acidification: Acidify the samples by adding 90 µL of 5 M HCl to enhance the stability and detection of this compound.[5]

-

Liquid-Liquid Extraction: Add 4 mL of ethyl acetate to each sample. Vortex vigorously for 1 minute to ensure thorough mixing.

-

Phase Separation: Centrifuge the samples at 2500 x g for 10 minutes to separate the organic and aqueous phases.[5]

-

Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[5]

Derivatization (Microwave-Assisted)

-

Reagent Addition: To the dried extract, add 80 µL of BSTFA with 1% TMCS.[5]

-

Microwave Irradiation: Cap the tubes and place them in a microwave oven. Irradiate at 800 W for 2 minutes to form the trimethylsilyl (TMS) derivatives of this compound and this compound-d3.[5]

-

Cooling: Allow the samples to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound-TMS derivatives.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 250°C[4] |

| Transfer Line Temperature | 280°C[4] |

| Monitored Ions (SIM) | m/z 205 for this compound and m/z 208 for this compound-d3[4] |

Quantitative Data Summary

The following table summarizes the performance characteristics of the described GC-MS method for this compound analysis in human serum, as reported in a validation study.[5]

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 5 µM[3][5] |

| Intra-day Imprecision | <8%[5] |

| Inter-day Imprecision | <8%[5] |

| Accuracy | 96-101%[5] |

| Recovery | Not explicitly stated, but accuracy is high |

| Stability of Derivatized Extracts | Stable for up to 96 hours[3][5] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway of this compound Formation

The diagram below outlines the primary metabolic pathways leading to the formation of this compound.

Caption: Metabolic formation of this compound.

References

- 1. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 3. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 4. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Stable Isotope Labeling in 2-Hydroxybutyrate (2-HBA) Tracing Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxybutyrate (2-HBA) is an organic acid that has emerged as a significant biomarker for oxidative stress, insulin resistance, and certain metabolic disorders. It is primarily produced in mammalian tissues through two key metabolic pathways: the catabolism of L-threonine and the transsulfuration pathway during glutathione synthesis.[1] Under conditions of oxidative stress, the demand for the antioxidant glutathione increases, leading to a higher flux through the transsulfuration pathway and consequently, increased production of this compound as a byproduct.[1][2] Stable isotope tracing provides a powerful methodology to quantitatively track the metabolic fate of precursors into this compound, offering unparalleled insights into the dynamics of these pathways under various physiological and pathological conditions.

This document provides detailed protocols for tracing the production of this compound from stable isotope-labeled L-threonine in both in vitro and in vivo models, along with methods for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathways of this compound Production

This compound is synthesized from its precursor, α-ketobutyrate (α-KB). Two primary pathways converge to produce α-KB:

-

L-Threonine Catabolism: The enzyme threonine dehydratase catalyzes the conversion of L-threonine into α-KB and ammonia.[3]

-

Transsulfuration Pathway: During periods of high demand for glutathione synthesis, such as during oxidative stress, homocysteine is converted to cystathionine. The enzyme cystathionine γ-lyase then cleaves cystathionine to produce cysteine (for glutathione synthesis), ammonia, and α-KB.[1][3]

Subsequently, α-KB is reduced to this compound by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (α-HBDH), particularly when the NADH/NAD+ ratio is elevated.[3][4]

References

- 1. 13 C Flux Analysis Reveals that Rebalancing Medium Amino Acid Composition can Reduce Ammonia Production while Preserving Central Carbon Metabolism of CHO Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

Application Notes and Protocols for High-Throughput Screening of 2-Hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is an organic acid that is emerging as a significant biomarker for several metabolic conditions. It is primarily produced as a byproduct of the catabolism of the amino acids threonine and methionine, as well as during the synthesis of glutathione, a key antioxidant. Elevated levels of 2-HB have been identified as an early indicator of insulin resistance, oxidative stress, and impaired glucose regulation.[1] Consequently, the accurate and efficient quantification of 2-HB in biological samples is of great interest in clinical diagnostics, metabolic research, and drug development.

High-throughput screening (HTS) assays are essential for analyzing large numbers of samples efficiently, making them ideal for population studies, biomarker validation, and screening for compounds that modulate 2-HB levels. This document provides detailed application notes and protocols for high-throughput screening of 2-Hydroxybutyric acid using both enzymatic colorimetric/fluorometric assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Metabolic Context

2-Hydroxybutyric acid is intricately linked to cellular metabolism, particularly amino acid breakdown and the management of oxidative stress. The production of 2-HB is primarily driven by the conversion of α-ketobutyrate, a key intermediate in the catabolism of L-threonine and L-methionine. This conversion is catalyzed by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH), utilizing NADH as a cofactor. An increased ratio of NADH to NAD+, often a consequence of increased fatty acid oxidation, can drive the formation of 2-HB.

Furthermore, under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione. The synthesis of glutathione utilizes cysteine, which is produced from the transsulfuration pathway involving the conversion of homocysteine to cystathionine. A byproduct of this pathway is α-ketobutyrate, which can then be converted to 2-HB. Therefore, elevated 2-HB can reflect a state of heightened oxidative stress and an increased rate of glutathione synthesis.[1]

High-Throughput Screening Assays

A variety of analytical methods can be adapted for the high-throughput screening of 2-HB. The choice of assay depends on the required sensitivity, specificity, throughput, and available instrumentation.

Enzymatic Colorimetric/Fluorometric Assays

Enzymatic assays offer a convenient and cost-effective method for the high-throughput quantification of 2-HB. These assays are based on the specific enzymatic oxidation of 2-HB by hydroxybutyrate dehydrogenase (HBDH), which is coupled to the reduction of a chromogenic or fluorogenic indicator. The resulting color or fluorescence intensity is directly proportional to the concentration of 2-HB in the sample.

| Parameter | Colorimetric Assay | Fluorometric Assay |

| Limit of Detection (LOD) | ~1 µM | ~0.1 µM |

| Limit of Quantification (LOQ) | ~5 µM | ~0.5 µM |

| Linear Range | 5 - 100 µM | 0.5 - 20 µM |

| Precision (CV%) | < 10% | < 10% |

| Z'-Factor | > 0.5 | > 0.6 |

| Signal-to-Background (S/B) | > 3 | > 5 |

Note: These are typical performance characteristics and may vary depending on the specific reagents and instrumentation used.

This protocol is designed for a 384-well plate format, suitable for automated liquid handling systems.

Materials:

-

384-well clear, flat-bottom microplates

-

2-Hydroxybutyric acid standard

-

Hydroxybutyrate Dehydrogenase (HBDH)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Diaphorase

-

Resazurin (for colorimetric detection) or a fluorogenic probe

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Sample (e.g., deproteinized plasma or serum)

-

Multichannel pipette or automated liquid handler

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Standard Curve Preparation:

-

Prepare a stock solution of 2-HB (e.g., 1 mM) in Assay Buffer.

-

Perform serial dilutions to create standards ranging from 0 to 100 µM.

-

Add 5 µL of each standard to triplicate wells of the 384-well plate.

-

-

Sample Preparation:

-

Deproteinize plasma or serum samples by adding 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol), vortexing, and centrifuging at high speed for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant.

-

Add 5 µL of the deproteinized sample to wells in triplicate.

-

-

Reaction Mix Preparation:

-

Prepare a master reaction mix containing:

-

Assay Buffer

-

NAD+ (final concentration, e.g., 1 mM)

-

Diaphorase (final concentration, e.g., 0.1 U/mL)

-

Resazurin (final concentration, e.g., 50 µM)

-

HBDH (final concentration, e.g., 0.2 U/mL)

-

-

Note: The optimal concentrations of enzymes and reagents should be determined empirically.

-

-

Assay Procedure:

-

Add 20 µL of the reaction mix to each well containing standards and samples.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank (0 µM standard) from all other readings.

-

Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.

-

Determine the concentration of 2-HB in the samples by interpolating their absorbance values from the standard curve.

-

HTS Quality Control:

-

Z'-Factor Calculation: To assess the quality of the assay for HTS, the Z'-factor should be calculated using positive and negative controls.

-

Positive Control (PC): A high concentration of 2-HB standard (e.g., 80 µM).

-

Negative Control (NC): Blank (0 µM 2-HB).

-

Formula: Z' = 1 - (3 * (SD_PC + SD_NC)) / |Mean_PC - Mean_NC|

-

A Z'-factor > 0.5 is generally considered excellent for HTS.

-

-

Signal-to-Background (S/B) Ratio:

-

Formula: S/B = Mean_PC / Mean_NC

-

A higher S/B ratio indicates a more robust assay.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules due to its high sensitivity, specificity, and ability to multiplex. For HTS, the workflow can be automated to handle large numbers of samples.

| Parameter | Value |

| Limit of Detection (LOD) | < 0.1 µM |

| Limit of Quantification (LOQ) | 0.2 µM |

| Linear Range | 0.2 - 200 µM |

| Precision (CV%) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

| Sample Throughput | 2-5 minutes per sample |

This protocol outlines a workflow using an automated liquid handler for sample preparation and a high-throughput LC-MS/MS system.

Materials:

-

96-well deep-well plates for sample preparation

-

96-well collection plates

-

Automated liquid handler (e.g., Hamilton, Tecan)

-

2-Hydroxybutyric acid standard and stable isotope-labeled internal standard (e.g., 2-Hydroxybutyric acid-d3)

-

Acetonitrile with 0.1% formic acid (Protein precipitation solution)

-

Water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

UHPLC system coupled to a triple quadrupole mass spectrometer

Protocol:

-

Automated Sample Preparation:

-

Place 96-well plates containing 50 µL of plasma or serum samples onto the deck of the automated liquid handler.

-

The liquid handler performs the following steps:

-

Adds 200 µL of cold protein precipitation solution containing the internal standard to each well.

-

Mixes the samples by repeated pipetting.

-

Transfers the mixture to a filter plate.

-

Applies vacuum to collect the filtrate in a 96-well collection plate.

-

-

Seal the collection plate for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Flow Rate: 0.4 mL/min.

-

Gradient: A rapid gradient from 2% to 98% Mobile Phase B over 2-3 minutes.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

2-HB: Q1 (m/z) 103.0 -> Q3 (m/z) 57.0

-

2-HB-d3 (IS): Q1 (m/z) 106.0 -> Q3 (m/z) 60.0

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Processing:

-

Use the instrument software to integrate the peak areas for 2-HB and its internal standard.

-

Calculate the peak area ratio (2-HB / IS).

-

Generate a standard curve by plotting the peak area ratios of the calibrators against their concentrations.

-

Quantify 2-HB in the unknown samples using the standard curve.

-

Conclusion

The high-throughput screening assays for 2-Hydroxybutyric acid detailed in these application notes provide robust and scalable methods for researchers, scientists, and drug development professionals. The choice between an enzymatic assay and an LC-MS/MS-based method will depend on the specific requirements of the study. Enzymatic assays are well-suited for very large-scale screens where cost and speed are primary considerations. LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for clinical validation and studies requiring precise quantification. By implementing these detailed protocols and adhering to the quality control measures outlined, reliable and reproducible data can be generated to advance our understanding of the role of 2-HB in health and disease.

References

Application Notes and Protocols for 2-Hydroxybutyric Acid (2-HBA) Analysis in Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HBA), an alpha-hydroxy acid, is an emerging biomarker associated with metabolic stress, insulin resistance, and oxidative stress. Accurate quantification of this compound in tissue is crucial for understanding its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the sample preparation of tissue homogenates for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Experimental Protocols

Protocol 1: Tissue Homogenization

This protocol describes the homogenization of soft tissues for subsequent metabolite extraction.

Materials:

-

Frozen tissue sample (~50-100 mg)

-

Liquid nitrogen

-

Pre-chilled 2 mL bead beating tubes with ceramic beads

-

80% Methanol (MeOH), pre-chilled to -80°C

-

Centrifuge

Procedure:

-

Weigh the frozen tissue and transfer it to a pre-chilled 2 mL bead beating tube.[1]

-

Add 400 µL of ice-cold 80% MeOH to the tube.[1]

-

Homogenize the tissue using a bead beater for 30 seconds.[1]

-

Centrifuge the homogenate at 100 x g for 5 minutes at 4°C.[1]

-